5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
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Overview
Description
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione is a natural product found in Streptomyces tauricus with data available.
Scientific Research Applications
Stereochemistry and Spectroscopic Analysis
Research has revealed the stereochemistry and complete 1H and 13C NMR spectroscopic data assignments of compounds related to the given chemical structure. This includes compounds like (3S,7R,13S)-6-[2-(dimethylamino)-3-phenylpropanoyl]-19-methoxy-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7. 09,13]docosa-1-(22),16,18,20-tetraene-8,14-dione, which have been previously determined mainly based on mass spectrometric data (Nisar et al., 2010).
Reaction Mechanism Studies
The study of the mechanism of reactions involving NH-acidic heterocycles and compounds like 3-(Dimethylamino)-2,2-dimethyl-2H-azirine is crucial. This research helps in understanding the behavior of such complex molecules during chemical reactions and their potential applications in various fields (Ametamey, Hollenstein, & Heimgartner, 1988).
Rearrangement and Labeling Studies
Research involving the rearrangement of acyloxycarbenes to 1,2-diones, as well as the fate of carbonyl-18O in such rearrangements, offers insights into the complex behaviors of organic compounds under various conditions. Such studies are crucial for understanding the stability and reactivity of these compounds (Brown, Browne, & Eastwood, 1983).
Synthesis and X-ray Crystallography
The synthesis of complex molecules like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and the study of their structures through X-ray crystallography are significant. These studies provide a deeper understanding of the molecular structure and potential applications of such compounds in various scientific fields (Collins, Fallon, & McGeary, 1994).
Cytotoxic Potential and Antimicrobial Studies
Research into the synthesis of novel precursors of oxazolidinone analogues of chloroquinoline and their evaluation for antimicrobial and cytotoxic potential is a significant area of study. Such research can lead to the development of new drugs and therapeutic agents (Devi et al., 2013).
Conformational Analysis
Studies involving the conformational analysis of tetrazole-containing macrocycles provide insights into the flexibility and potential binding capabilities of these molecules, which can be crucial in drug design and other applications (Zubarev et al., 2001).
Properties
Molecular Formula |
C37H65NO7 |
---|---|
Molecular Weight |
635.9 g/mol |
IUPAC Name |
5-[1-[5-[2-(dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C37H65NO7/c1-9-12-14-26(38(7)8)21-28-16-18-34(42-28)30(11-3)35-23(4)31-19-20-33(44-31)25(6)36(39)43-27(13-10-2)22-29-15-17-32(41-29)24(5)37(40)45-35/h23-35H,9-22H2,1-8H3 |
InChI Key |
ASGUSSBAORRPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1CCC(O1)C(CC)C2C(C3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O2)C)CCC)C)C)N(C)C |
Synonyms |
MS 282b MS-282 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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